molecular formula C20H17BrN2O2 B2665161 N-(3-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946331-03-9

N-(3-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2665161
CAS RN: 946331-03-9
M. Wt: 397.272
InChI Key: PPJRKNJVZOIUSS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BMB-DHP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB-DHP belongs to the class of dihydropyridines, which are known for their calcium channel blocking properties. In

Scientific Research Applications

Antioxidant and Anticholinergic Activities : Bromophenol derivatives have been synthesized and evaluated for their antioxidant and anticholinergic activities. The molecules demonstrate potent antioxidant activities in various bioanalytical assays, suggesting their potential application in combating oxidative stress-related diseases. Additionally, these compounds have shown inhibitory effects against cholinergic enzymes, indicating potential uses in treating conditions related to cholinergic dysfunction (Rezai et al., 2018).

Antimicrobial Activity : Some bromophenol derivatives have been investigated for their antimicrobial properties against a range of microorganisms. These studies highlight the potential of bromophenol compounds in developing new antimicrobial agents that could be effective against various bacterial and fungal pathogens (Zhao et al., 2004).

Enzyme Inhibition : Bromophenol derivatives have also been studied for their effects on enzyme inhibition, specifically targeting enzymes like carbonic anhydrase. These findings suggest the potential application of bromophenol compounds in designing enzyme inhibitors that could be used in therapeutic interventions for diseases where such enzymes play a critical role (Boztaş et al., 2015).

Cytotoxic Activity : The cytotoxic activities of bromophenol derivatives have been evaluated against various cancer cell lines. This research area is of significant interest for the development of new chemotherapeutic agents based on bromophenol structures, indicating a potential application in cancer treatment (Hassan et al., 2014).

properties

IUPAC Name

N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-7-9-15(10-8-14)13-23-11-3-6-18(20(23)25)19(24)22-17-5-2-4-16(21)12-17/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRKNJVZOIUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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